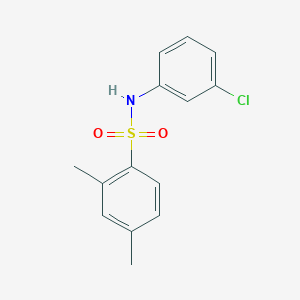![molecular formula C23H19Cl2NO5S B281614 Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281614.png)
Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, commonly known as IDMC-1016, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IDMC-1016 belongs to the class of naphthoquinone derivatives and has been shown to possess potent anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
IDMC-1016 has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated that IDMC-1016 inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, IDMC-1016 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mecanismo De Acción
The exact mechanism of action of IDMC-1016 is not fully understood. However, it is believed that IDMC-1016 exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and cancer. IDMC-1016 has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
IDMC-1016 has been shown to possess potent anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated that IDMC-1016 inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, IDMC-1016 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, IDMC-1016 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IDMC-1016 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using commercially available starting materials. In addition, IDMC-1016 has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, there are also some limitations to using IDMC-1016 in lab experiments. The compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, the mechanism of action of IDMC-1016 is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on IDMC-1016. One potential direction is to further investigate the mechanism of action of IDMC-1016. Understanding how the compound exerts its anti-inflammatory and anti-cancer effects may lead to the development of more effective therapies. Another potential direction is to test the safety and efficacy of IDMC-1016 in clinical trials. If the compound proves to be safe and effective in humans, it may become a promising new therapy for inflammatory diseases and cancer. Finally, there is also potential for the development of new derivatives of IDMC-1016 with improved properties and efficacy.
Métodos De Síntesis
IDMC-1016 can be synthesized through a multi-step reaction process starting from commercially available starting materials. The synthesis involves the condensation reaction of 2-methyl-1,4-naphthoquinone with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base to give the intermediate compound. The intermediate compound is then reacted with isopropyl 3-aminocrotonate in the presence of a catalyst to form IDMC-1016.
Propiedades
Fórmula molecular |
C23H19Cl2NO5S |
|---|---|
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
propan-2-yl 5-[(2,5-dichlorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H19Cl2NO5S/c1-12(2)30-23(27)21-13(3)31-22-16-7-5-4-6-15(16)19(11-17(21)22)26-32(28,29)20-10-14(24)8-9-18(20)25/h4-12,26H,1-3H3 |
Clave InChI |
VLDWNHJPYGNQGC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)C(=O)OC(C)C |
SMILES canónico |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281532.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281533.png)
![N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281535.png)
![N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281536.png)
![4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281537.png)
![4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281540.png)
![N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281541.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide](/img/structure/B281542.png)
![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281543.png)
![4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281546.png)
![N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281547.png)

![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281553.png)
![N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B281561.png)